Sensory Perception: A 10-Fold Lower Odor Threshold Differentiates (2E)-2-Hexenoic Acid from Hexanoic Acid in Fruit Volatiles
In a head-to-head analysis of fruit volatiles, the odor perception threshold for (2E)-2-hexenoic acid was quantified in the low μg/L range (41.5-94.5 μg/L across different kiwifruit cultivars) [1]. In stark contrast, its saturated analog, hexanoic acid, has a reported odor threshold of 420 μg/L, an order of magnitude higher [1]. This quantitative difference demonstrates that (2E)-2-hexenoic acid is a far more potent odorant and will contribute disproportionately to a product's aroma profile even at trace concentrations, where hexanoic acid would be undetectable.
| Evidence Dimension | Odor Perception Threshold |
|---|---|
| Target Compound Data | 41.5 - 94.5 μg/L (range across cultivars) |
| Comparator Or Baseline | Hexanoic Acid: 420 μg/L |
| Quantified Difference | Threshold is ~4-10x lower for (2E)-2-hexenoic acid |
| Conditions | Quantified in kiwifruit extracts via GC-O and aroma extract dilution analysis |
Why This Matters
For procurement in flavor formulation, selecting (2E)-2-hexenoic acid over hexanoic acid enables a 'fruity, fatty' note at vastly lower dosages, providing cost and formulation efficiency while avoiding the 'sweaty' off-notes associated with higher concentrations of hexanoic acid.
- [1] Garcia, C. V., et al. (2024). Characterization of the Aroma Profile of Three Kiwifruit (Actinidia spp.) Cultivars. Foods, 13(15), 2380. View Source
